molecular formula C6H7NO3S B3045879 4-Pyridinemethanesulfonic acid CAS No. 115653-18-4

4-Pyridinemethanesulfonic acid

Cat. No.: B3045879
CAS No.: 115653-18-4
M. Wt: 173.19 g/mol
InChI Key: IULKRFPGJKVILF-UHFFFAOYSA-N
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Description

4-Pyridinemethanesulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, where a methanesulfonic acid group is attached to the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinemethanesulfonic acid typically involves the sulfonation of pyridine derivatives. One common method is the reaction of pyridine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, this compound can be produced through a continuous flow process where pyridine is reacted with methanesulfonic acid under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinemethanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted pyridine compounds.

Scientific Research Applications

4-Pyridinemethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including esterification and alkylation.

    Biology: It serves as a reagent in biochemical assays and enzyme studies.

    Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Pyridinemethanesulfonic acid involves its ability to act as a strong acid and a nucleophile. It can donate protons in acid-catalyzed reactions and participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacks the pyridine ring.

    Pyridine-3-sulfonic acid: Another pyridine derivative with the sulfonic acid group attached at a different position on the ring.

Uniqueness

4-Pyridinemethanesulfonic acid is unique due to the specific positioning of the sulfonic acid group on the pyridine ring, which imparts distinct chemical reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

pyridin-4-ylmethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c8-11(9,10)5-6-1-3-7-4-2-6/h1-4H,5H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULKRFPGJKVILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564706
Record name (Pyridin-4-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115653-18-4
Record name (Pyridin-4-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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